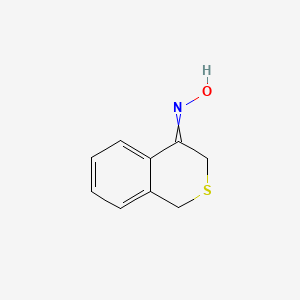

1H-2-Benzothiopyran-4(3H)-one, oxime

Description

Significance of the Benzothiopyran Scaffold in Diverse Chemical and Biological Contexts

The benzothiopyran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov This sulfur-containing heterocyclic system is a key component in a wide array of synthetic and natural products that exhibit significant pharmacological activities. openmedicinalchemistryjournal.com The presence of the sulfur atom, in particular, can influence the molecule's steric and electronic properties, often enhancing its interaction with biological targets.

Research has demonstrated that derivatives of benzothiopyran and its related structures, such as benzothiophenes and benzothiazoles, possess a broad spectrum of biological activities, including:

Anticancer: These scaffolds are integral to molecules that show cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antimicrobial and Antifungal: Many benzothiopyran derivatives have been identified as potent agents against a range of bacteria and fungi. openmedicinalchemistryjournal.comnortheastern.edu

Anti-inflammatory: The scaffold is found in compounds that exhibit anti-inflammatory properties. nih.govnih.gov

Enzyme Inhibition: Benzothiopyran derivatives have been designed as inhibitors for various enzymes, playing a role in the management of several diseases. nih.gov

The versatility of the benzothiopyran core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for drug discovery and development. openmedicinalchemistryjournal.com

Overview of the Oxime Functional Group and its Synthetic Utility

The oxime functional group, characterized by the RR'C=NOH moiety, is a highly versatile and reactive functional group in organic synthesis. arpgweb.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). researchgate.net This functional group is not only a stable crystalline derivative useful for the characterization of carbonyl compounds but also a valuable synthetic intermediate.

The synthetic utility of oximes is extensive and includes:

Precursors to Nitrogen-Containing Heterocycles: Oximes are key starting materials in the synthesis of a variety of nitrogen-containing rings. nih.gov

Rearrangement Reactions: The Beckmann rearrangement, a classic organic reaction, transforms oximes into amides, which are fundamental building blocks in both industrial and pharmaceutical chemistry.

Formation of Amines: Reduction of oximes provides a reliable route to primary amines.

Generation of Radicals: Oximes can serve as precursors to iminyl radicals, which are reactive intermediates in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

In the context of medicinal chemistry, the incorporation of an oxime group can significantly alter the biological activity of a parent molecule. Oxime derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, anti-inflammatory, and anticancer agents. arpgweb.comnih.govnih.govgrafiati.commdpi.com

Positioning of 1H-2-Benzothiopyran-4(3H)-one, oxime within the Benzothiopyran Oxime Class and Related Heterocyclic Systems

This compound belongs to the class of ketoximes derived from cyclic ketones, specifically from the isothiochromanone core. Within the broader family of benzothiopyran oximes, it is an isomer of the more commonly studied thiochromanone oximes, where the sulfur atom is at position 1 of the heterocyclic ring. For instance, a series of novel thiochromanone derivatives containing an oxime or oxime ether moiety have been synthesized and shown to possess significant antibacterial and antifungal activities. northeastern.edu

When compared to other heterocyclic oximes, the benzothiopyran oximes are part of a large and diverse group of sulfur-containing heterocyclic compounds that are of significant interest in medicinal chemistry. nih.govnih.govopenmedicinalchemistryjournal.com This group includes oximes derived from five-membered rings like thiazoles and thiophenes, as well as other six-membered systems. researchgate.net The fusion of the thiopyran ring with a benzene (B151609) ring in benzothiopyran oximes imparts a rigid, bicyclic structure that is often favorable for binding to biological macromolecules. The specific arrangement of the sulfur atom and the oxime group in this compound, provides a unique spatial and electronic configuration that distinguishes it from its oxygen-containing analog (benzopyran oximes) and other related sulfur heterocycles, making it a specific target for further investigation in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-isothiochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-10-9-6-12-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHKOOVWXLLLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=NO)CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357295 | |

| Record name | 1H-2-Benzothiopyran-4(3H)-one, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59961-18-1 | |

| Record name | 1H-2-Benzothiopyran-4(3H)-one, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h 2 Benzothiopyran 4 3h One, Oxime and Its Derivatives

Direct Synthesis Approaches to 1H-2-Benzothiopyran-4(3H)-one, oxime

The most direct route to this compound involves the conversion of the ketone functional group of the parent compound, 1H-2-Benzothiopyran-4(3H)-one.

Oximation of 1H-2-Benzothiopyran-4(3H)-one (Parent Ketone)

The classical method for preparing oximes is the condensation reaction of a carbonyl compound with hydroxylamine (B1172632) or its salts. nih.govresearchgate.net For the synthesis of this compound, this involves reacting the parent ketone with hydroxylamine hydrochloride. This nucleophilic addition-elimination reaction is a well-established and versatile method for forming the C=N-OH functionality characteristic of oximes. nih.gov

The reaction typically proceeds by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride, often in the presence of a base like pyridine to neutralize the liberated HCl. researchgate.netasianpubs.org This method, while effective, can present drawbacks such as long reaction times and the use of toxic reagents like pyridine. researchgate.netnih.gov

Optimized Reaction Conditions and Reagent Selection for Oxime Formation

To address the limitations of classical methods, several optimized procedures for oxime synthesis have been developed, which are applicable to the oximation of 1H-2-Benzothiopyran-4(3H)-one. These modern approaches often focus on milder conditions, shorter reaction times, and reduced environmental impact.

One effective green chemistry approach involves the solvent-free synthesis of oximes using grindstone chemistry. nih.gov In this method, the ketone, hydroxylamine hydrochloride, and a catalyst such as Bismuth(III) oxide (Bi₂O₃) are ground together in a mortar and pestle at room temperature. nih.gov This technique has been shown to convert a broad spectrum of aldehydes and ketones into their corresponding oximes in excellent yields (60-98%) and with significantly shorter reaction times, often just a few minutes. nih.gov Another approach utilizes mineral water as a solvent at room temperature without a catalyst, offering an economical and environmentally friendly alternative. ias.ac.in The natural mineral content in the water can facilitate the reaction, leading to high yields in short timeframes. ias.ac.in

Interactive Table: Comparison of General Oximation Methodologies

| Method | Reagents/Catalyst | Solvent | Conditions | Typical Yield | Reference |

| Classical | Hydroxylamine HCl, Pyridine | Ethanol | Reflux | Moderate to Good | researchgate.netasianpubs.org |

| Grindstone | Hydroxylamine HCl, Bi₂O₃ | Solvent-free | Room Temp. Grinding | 60-98% | nih.gov |

| Green | Hydroxylamine HCl | Mineral Water | Room Temp. | High | ias.ac.in |

Electrocatalytic Synthesis of Oximes from Carbonyl Precursors

A state-of-the-art strategy for oxime synthesis is through electrocatalysis, which couples the reduction of nitrate (NO₃⁻) or nitrite (NO₂⁻) with the condensation of carbonyl compounds. ecnu.edu.cnrsc.orgrsc.org This method represents a green and highly efficient alternative to traditional chemical routes. ecnu.edu.cnrsc.org

In a typical setup, the reaction is carried out in an electrochemical cell with an acidic electrolyte. rsc.orgrsc.org A catalyst, such as a multilayered zinc nanosheet (M-ZnNSs), is used as the electrode. ecnu.edu.cnrsc.org The nitrate is electrochemically reduced to form hydroxylamine in situ, which then reacts with the carbonyl compound (e.g., 1H-2-Benzothiopyran-4(3H)-one) to form the oxime. nih.gov This process has demonstrated high versatility, achieving yields and selectivity greater than 90% for various ketones and aldehydes. ecnu.edu.cnrsc.org Another advanced system uses an anode-cathode cascade electrolyzer where a cobalt oxyhydroxide anode first dehydrogenates a hydroxyl compound to a ketone, which is then co-reduced with nitrate at a Cu-substituted Fe₃C cathode to form the oxime with high faradaic efficiency. nih.govresearchgate.net

Synthesis of the 1H-2-Benzothiopyran-4(3H)-one Parent Scaffold

The construction of the core heterocyclic structure is a prerequisite for the synthesis of the target oxime. Thiochromenones, such as the parent ketone, are important sulfur-containing heterocycles, and various synthetic pathways have been developed for their preparation. acs.org

Ring-Closure Reactions and Cyclization Strategies for Thiochromenones

The synthesis of the thiochromenone scaffold generally relies on ring-closing or cyclization reactions. doi.org These strategies involve the formation of the six-membered heterocyclic ring from an appropriately substituted benzene (B151609) precursor. Common methods include intramolecular cyclizations and transition-metal-catalyzed reactions. acs.org Ring-closing metathesis (RCM) is another powerful technique used to form complex cyclic structures, including those containing sulfur and oxygen heteroatoms. doi.orgresearchgate.netdrughunter.comnih.gov

Nickel-Catalyzed Carbonylative Synthesis

A highly efficient and practical one-pot strategy for synthesizing the thiochromenone scaffold is through a nickel-catalyzed carbonylation reaction. acs.orgnih.gov This method utilizes 2-bromobenzenesulfonyl chlorides and alkynes as starting materials. acs.org The reaction proceeds with the sulfonyl chloride acting as the sulfur source. acs.org

In this transformation, a nickel catalyst, such as NiCl₂, in the presence of a ligand and a base, facilitates the coupling of the sulfonyl chloride, an alkyne, and a source of carbon monoxide. acs.org The process is notable for its high functional group tolerance and its ability to accommodate both terminal and internal alkynes, providing access to a wide range of 2-mono- and 2,3-disubstituted thiochromenones in moderate to good yields. acs.org For terminal alkynes, the proposed mechanism involves the formation of an acyl nickel intermediate, which reacts with the alkyne, followed by reductive elimination and a 6-endo-dig cyclization to yield the final product. acs.org

Interactive Table: Examples of Nickel-Catalyzed Synthesis of Thiochromenones

| Alkyne Substrate | Product | Yield | Reference |

| Phenylacetylene | 2-Phenyl-4H-thiochromen-4-one | 78% | acs.org |

| 1-Hexyne | 2-Butyl-4H-thiochromen-4-one | 71% | acs.org |

| 1,2-Diphenylacetylene | 2,3-Diphenyl-4H-thiochromen-4-one | 85% | acs.org |

| 1-Phenyl-1-propyne | 3-Methyl-2-phenyl-4H-thiochromen-4-one | 72% | acs.org |

C-Acylation/Cyclization Methodologies

A significant strategy for synthesizing the benzothiopyranone scaffold involves a tandem C-acylation and cyclization process. researchgate.net This methodology provides a direct route to the heterocyclic core under mild conditions and often results in good yields. The process typically begins with an activated precursor, such as an N-hydroxysuccinimide ester of thiosalicylic acid. researchgate.net This activated acid derivative reacts with a deprotonated active methylene (B1212753) compound in a reaction analogous to a Claisen condensation. researchgate.net The resulting intermediate can then undergo an in-situ cyclization to furnish the benzothiopyranone ring system. researchgate.net This approach is valued for its efficiency, combining two key bond-forming events into a single procedural step. The structure of the resulting products is typically confirmed using X-ray crystallography and NMR spectral data. researchgate.net

Table 1: Overview of C-Acylation/Cyclization Methodology

| Step | Description | Key Reagents | Intermediate/Product |

| Activation | Thiosalicylic acid is converted to a more reactive form. | N-hydroxysuccinimide | N-hydroxysuccinimide ester of thiosalicylic acid |

| C-Acylation | The activated ester reacts with a nucleophile. | Active methylene compounds (e.g., malonates, beta-ketoesters) | Acyclic β-keto thioester intermediate |

| Cyclization | The intermediate undergoes intramolecular ring closure. | Base or acid catalyst (often in situ) | 1H-2-Benzothiopyran-4(3H)-one derivative |

Condensation of Thiophenols with Benzoylacetates

The condensation of thiophenols with β-ketoesters like benzoylacetates represents a classical approach to constructing the thiochromanone core. This reaction proceeds via an initial conjugate addition of the thiophenol to the α,β-unsaturated ketone component of the benzoylacetate (or a related species), followed by an intramolecular cyclization and dehydration. The process is often catalyzed by strong acids, such as polyphosphoric acid (PPA), which facilitates both the condensation and the final ring-closing steps. The versatility of this method allows for the introduction of various substituents on both the thiophenol and the benzoylacetate components, enabling access to a library of substituted benzothiopyranone derivatives.

Intramolecular Wittig Cyclization via S-Acyl(aroyl) Thiosalicylic Acid Silyl Esters

The intramolecular Wittig reaction is a powerful tool for the formation of cyclic structures. In the context of benzothiopyranone synthesis, a hypothetical route involves a precursor derived from S-acyl(aroyl) thiosalicylic acid. This precursor would be engineered to contain a phosphonium ylide moiety. The key step is the intramolecular reaction between the ylide and a carbonyl group (in this case, an ester, likely a silyl ester for enhanced reactivity) to form the heterocyclic ring and a phosphine oxide byproduct. While this specific application to silyl esters of thiosalicylic acid for benzothiopyranone synthesis is highly specialized, the fundamental Wittig cyclization procedure is well-established for creating various ring systems. researchgate.net

Base-Promoted Thioannulation of o-Alkynyl Oxime Ethers

A modern and efficient strategy for the synthesis of related sulfur-containing heterocycles involves the base-promoted thioannulation of ortho-alkynyl oxime ethers. rsc.org In this one-pot synthesis, an o-alkynyl oxime ether reacts with a simple sulfur source, such as sodium sulfide (Na₂S), in the presence of a base. rsc.org The reaction proceeds through a 6-endo-dig thioannulation pathway, involving two C–S bond formations, cleavage of the N–O bond, and subsequent hydrolysis of an imine intermediate. rsc.org This methodology leads to the formation of isothiocoumarin-1-ones, which are structural isomers of the benzothiopyranone system. rsc.org The approach is notable for its use of inexpensive and readily available reagents. rsc.org

Table 2: Key Features of Base-Promoted Thioannulation

| Feature | Description |

| Reaction Type | 6-endo-dig thioannulation |

| Key Precursor | o-Alkynyl oxime ether |

| Sulfur Source | Sodium Sulfide (Na₂S) |

| Mechanism Highlights | Two C-S bond formations, N-O bond cleavage, imine hydrolysis |

| Product Class | Isothiocoumarin-1-ones |

Precursor Chemistry and Intermediate Transformations in Benzothiopyranone Synthesis

The synthesis of the 1H-2-Benzothiopyran-4(3H)-one core relies on the availability of appropriately functionalized precursors. A central starting material in several synthetic routes is thiosalicylic acid . To enhance its reactivity for acylation reactions, it is often converted into an activated form. A common strategy is the formation of an N-hydroxysuccinimide (NHS) ester , which serves as an excellent leaving group in subsequent C-acylation reactions with active methylene compounds. researchgate.net

Synthetic Routes to Functionalized 1H-2-Benzothiopyran-4(3H)-one Oxime Derivatives

Once the this compound is formed, its oxime functional group provides a handle for further derivatization. This allows for the modification of the molecule's properties through the synthesis of various oxime derivatives.

O-Substitution of the Oxime Group (e.g., Oxime Ethers, Oxime Esters, Oxime Carbamates)

The lone pairs on the oxygen atom of the oxime group make it nucleophilic, allowing for a range of O-substitution reactions. These modifications are valuable for creating libraries of related compounds for various chemical and biological investigations.

Oxime Ethers: These are synthesized by the O-alkylation of the oxime. The reaction typically involves deprotonating the oxime hydroxyl group with a suitable base to form an oximate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or sulfate).

Oxime Esters: O-acylation of the oxime yields oxime esters. This transformation can be achieved by reacting the oxime with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acid byproduct. The synthesis of O-acyloxime derivatives from related heterocyclic oximes is a documented transformation. researchgate.net Oxime esters themselves can be valuable precursors in radical-based C-C bond-forming reactions. mdpi.com

Oxime Carbamates: These derivatives are formed by the reaction of the oxime with an isocyanate. The nucleophilic oxygen of the oxime attacks the electrophilic carbon of the isocyanate, leading to the formation of the carbamate (B1207046) linkage.

Table 3: Examples of O-Substitution on the Oxime Group

| Derivative Class | General Reaction | Reagent Type | Resulting Linkage |

| Oxime Ether | O-Alkylation | Alkyl Halide (R-X) | C=N-O-R |

| Oxime Ester | O-Acylation | Acyl Chloride (R-COCl) | C=N-O-C(=O)R |

| Oxime Carbamate | O-Carbamoylation | Isocyanate (R-N=C=O) | C=N-O-C(=O)NHR |

Derivatization at the Benzothiopyran Ring System

While specific literature on the derivatization of this compound is limited, general synthetic strategies applicable to related benzothiopyran and thiochromenone systems can be extrapolated. These methodologies focus on modifying the core heterocyclic structure to introduce a variety of substituents, thereby modulating the compound's physicochemical and biological properties.

Alkylation and arylation reactions are fundamental transformations for introducing carbon-based substituents onto the benzothiopyran ring. These reactions can be directed to either the nitrogen of the oxime or the aromatic part of the ring system, depending on the reaction conditions and the specific reagents employed.

O-alkylation and O-arylation of the oxime group are common derivatization pathways. These reactions typically proceed via nucleophilic substitution, where the oxime oxygen acts as the nucleophile. A variety of alkylating and arylating agents can be utilized, often requiring a base to deprotonate the oxime hydroxyl group and enhance its nucleophilicity. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the O-arylation of oximes, offering broad substrate scope and good functional group tolerance organic-chemistry.orgnih.gov.

C-H arylation of the aromatic ring of thiopyran derivatives has also been reported, providing a direct method for forming carbon-carbon bonds without the need for pre-functionalized starting materials.

Illustrative Examples of Alkylation and Arylation Reactions

| Starting Material | Reagent | Catalyst/Base | Product Type |

| This compound | Alkyl halide (e.g., CH₃I) | Base (e.g., NaH) | O-Alkyl oxime ether |

| This compound | Aryl halide (e.g., Ph-Br) | Pd catalyst, Base | O-Aryl oxime ether |

| Benzothiopyranone derivative | Aryl boronic acid | Pd catalyst | Arylated benzothiopyranone |

Halogenation of the benzothiopyran ring system introduces halogen atoms (F, Cl, Br, I) that can serve as versatile handles for further synthetic transformations, such as cross-coupling reactions, or can directly contribute to the biological activity of the molecule. Electrophilic aromatic substitution is the most common method for halogenating the benzene ring of the benzothiopyran scaffold. The regioselectivity of the halogenation is influenced by the directing effects of the substituents already present on the ring.

Common halogenating agents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. The choice of solvent and catalyst can significantly impact the efficiency and regioselectivity of the reaction.

Illustrative Examples of Halogenation Reactions

| Starting Material | Reagent | Conditions | Product Type |

| This compound | N-Bromosuccinimide (NBS) | Acetic acid, rt | Brominated benzothiopyran ring |

| This compound | N-Chlorosuccinimide (NCS) | Dichloromethane, rt | Chlorinated benzothiopyran ring |

| This compound | Iodine, Oxidizing agent | Sulfuric acid | Iodinated benzothiopyran ring |

Solid-Phase Synthesis Techniques for Spirocyclic Oximes and Related Heterocycles

Solid-phase synthesis offers a powerful platform for the combinatorial synthesis of complex molecules, including spirocyclic heterocycles. This technique allows for the use of excess reagents to drive reactions to completion and simplifies purification, as by-products and excess reagents are easily washed away from the resin-bound product.

A convenient synthetic route for spirocyclic heterocycles can be achieved through solid-phase synthesis, employing strategies like the Regenerating Michael (REM) linker and 1,3-dipolar cycloaddition reactions. nih.gov This approach enables the construction of a library of structurally similar heterocycles. nih.gov The main advantages of solid-support synthesis include the ability to use a large excess of reagents to achieve high yields and the ease of purification through simple filtration. nih.gov However, a limitation is that reaction progress can often only be monitored by changes in functional groups via infrared (IR) spectroscopy, as intermediates are not readily characterized by NMR. nih.gov

In the context of this compound, a solid-phase approach could involve immobilizing the benzothiopyran scaffold onto a solid support, followed by a series of reactions to build a spirocyclic system at the C4 position. For instance, an intramolecular 1,3-dipolar cycloaddition of a resin-bound oxime bearing an appropriately positioned dipolarophile could lead to the formation of spiro-isoxazoline derivatives.

Illustrative Solid-Phase Synthesis Scheme for a Spirocyclic Oxime Derivative

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Immobilization | 1H-2-Benzothiopyran-4(3H)-one, Linker, Resin | Resin-bound benzothiopyranone |

| 2 | Oxime formation | Hydroxylamine hydrochloride, Base | Resin-bound benzothiopyranone oxime |

| 3 | Alkylation | Alkene-containing alkyl halide, Base | Resin-bound oxime with pendant alkene |

| 4 | Cycloaddition | Heat or catalyst | Resin-bound spirocyclic isoxazoline |

| 5 | Cleavage | Cleavage cocktail (e.g., TFA) | Spiro[benzothiopyran-4,x'-isoxazoline] |

Regio- and Stereoselectivity in the Synthesis of Benzothiopyran Oximes

The synthesis of oximes from unsymmetrical ketones can result in the formation of two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituents on the C=N double bond. The control of regio- and stereoselectivity is a critical aspect of synthetic chemistry, as different isomers can exhibit distinct biological activities.

For this compound, the formation of (E) and (Z) isomers is possible. The ratio of these isomers can be influenced by various factors, including the reaction conditions (e.g., pH, temperature, solvent) and the steric and electronic properties of the substituents on the benzothiopyran ring.

Furthermore, subsequent reactions on the oxime or the benzothiopyran ring can also be subject to regio- and stereoselective control. For instance, in 1,3-dipolar cycloaddition reactions involving the oxime functionality (after conversion to a nitrone), the approach of the dipolarophile can be influenced by the steric hindrance of the benzothiopyran scaffold, leading to the preferential formation of one diastereomer. Recent studies on thiochromene synthesis have highlighted the development of highly enantioselective reactions, demonstrating the potential for stereocontrol in this class of compounds. rsc.org

Factors Influencing Regio- and Stereoselectivity

| Factor | Influence on Selectivity | Example |

| pH of oximation | Can influence the E/Z ratio of the resulting oxime. | Acidic or basic conditions can favor one isomer over the other. |

| Steric hindrance | Can direct incoming reagents to the less hindered face of the molecule. | A bulky substituent on the benzothiopyran ring may favor the formation of the less sterically demanding oxime isomer. |

| Chiral catalysts | Can induce enantioselectivity in reactions, leading to the formation of a single enantiomer. | Asymmetric synthesis of thiochromenes using chiral catalysts. rsc.org |

| Reaction temperature | Can affect the thermodynamic versus kinetic control of a reaction, influencing the product distribution. | Lower temperatures often favor the kinetically controlled product. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of 1H-2-Benzothiopyran-4(3H)-one, oxime in solution. Through one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivities can be established.

The ¹H NMR spectrum is essential for identifying the specific proton environments within the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene (B1212753) groups of the thiopyran ring, and the hydroxyl proton of the oxime functional group.

The aromatic region would typically display complex multiplets for the four protons on the benzene (B151609) ring. The protons of the two methylene groups, C3–H₂ and C1–H₂, are diastereotopic and would likely appear as distinct signals. The chemical shift of the oxime proton (N-OH) is characteristically broad and appears far downfield, often above 10 ppm. researchgate.net

The oxime functionality introduces the possibility of E/Z stereoisomerism. These isomers can often be distinguished by ¹H NMR, as the spatial orientation of the hydroxyl group affects the chemical shifts of the nearby protons, particularly those on the C3 methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) |

| C1–H₂ | ~ 3.8 - 4.2 | Singlet (s) or AB quartet |

| C3–H₂ | ~ 2.8 - 3.2 | Singlet (s) or AB quartet |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

Key signals include the characteristic peak for the oxime carbon (C=N) typically found in the 150-160 ppm range. rsc.orgresearchgate.net The aromatic carbons would produce several signals between 120 and 140 ppm, while the two aliphatic methylene carbons (C1 and C3) would appear further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (C4) | 150 - 160 |

| Aromatic Quaternary (C4a, C8a) | 130 - 140 |

| Aromatic CH | 125 - 130 |

| C1 | ~ 30 - 40 |

Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the C1 and C3 methylene groups and the aromatic C-H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly useful for determining stereochemistry. For the oxime, it could detect through-space interactions between the N-OH proton and the C3 methylene protons, which would help in assigning the E or Z configuration of the C=N double bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. The molecular formula of this compound is C₉H₉NOS. nih.gov

Standard MS: In electron ionization (EI) mode, the spectrum would show a molecular ion peak (M⁺˙) at m/z 179.

HRMS (High-Resolution Mass Spectrometry): Using a technique like electrospray ionization (ESI), HRMS provides a highly accurate mass measurement. The expected exact mass for the protonated molecule [M+H]⁺ is 180.0478, which confirms the elemental composition of C₉H₁₀NOS⁺. nih.govrsc.org

Fragmentation analysis provides insight into the molecule's stability and structure. Common fragmentation pathways for related compounds include the loss of small neutral molecules such as •OH, H₂O, or the cleavage of the thiopyran ring. The McLafferty rearrangement is a known fragmentation pathway for some oximes, which could also be observed. nih.govscispace.com

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₉NOS | - |

| Molecular Weight | 179.24 g/mol | - |

| Exact Mass [M] | 179.0405 Da | HRMS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the oxime group, typically in the 3100-3400 cm⁻¹ region. researchgate.net The C=N stretching vibration of the oxime appears as a medium intensity band around 1650 cm⁻¹. researchgate.netacademie-sciences.fr Other significant absorptions include the C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene groups (below 3000 cm⁻¹). vscht.cz

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Oxime O-H | Stretch, hydrogen-bonded | 3100 - 3400 (Broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Oxime C=N | Stretch | 1640 - 1660 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Note: Predicted values are based on characteristic frequencies for these functional groups. libretexts.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would definitively confirm the atomic connectivity, provide precise bond lengths and angles, and establish the conformation of the non-aromatic thiopyran ring.

Most importantly, X-ray crystallography would unequivocally determine the stereochemistry at the C=N double bond, confirming whether the compound exists as the E-isomer, the Z-isomer, or a co-crystal of both in the solid state. This information is critical for a complete structural understanding of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance, thereby confirming its purity and identity. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) within the molecule of this compound.

The molecular formula for this compound has been established as C₉H₉NOS. nih.gov Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which experimental results from techniques like combustion analysis are compared. A close correlation between the theoretical and experimentally found values, typically within a ±0.4% margin, is considered a confirmation of the compound's assigned structure and purity.

The calculated elemental composition for this compound is detailed below.

Theoretical Elemental Composition of this compound

The expected mass percentages for each element in the compound are derived from its molecular formula (C₉H₉NOS) and the atomic masses of its constituent elements. The total molecular weight of the compound is approximately 179.24 g/mol . nih.gov

The following table summarizes the theoretical elemental analysis data.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 60.31 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.06 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.81 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93 |

| Sulfur | S | 32.065 | 1 | 32.065 | 17.89 |

| Total | 179.242 | 100.00 |

This data provides the foundational criteria for the compositional verification of this compound. Experimental findings from elemental analysis of a pure sample are expected to align closely with these theoretical percentages to validate the molecular formula.

Medicinal Chemistry and Biological Activity Studies: Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of Benzothiopyran Oxime Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of the thiochroman-4-one (B147511) scaffold, to which 1H-2-Benzothiopyran-4(3H)-one, oxime belongs, specific structural modifications have been shown to significantly influence biological efficacy.

Research on thiochroman-4-one derivatives has revealed key insights into how substituent changes affect their biological profiles. A pivotal modification to the core structure is the conversion of the ketone group at the C4 position into an oxime. This specific modification has been shown to enhance antibacterial activity, although it may concurrently reduce antifungal potency rsc.org.

Further SAR analysis highlights the importance of substituents on the aromatic ring of the thiochroman-4-one core. For instance, the introduction of electron-withdrawing groups, such as a chlorine atom, at the C6 position generally improves biological activity rsc.org. This suggests that the electronic properties of the benzothiopyran ring system are a critical determinant of potency. Modifications at the C2 position with a carboxamide linker have also been found to improve both antibacterial and antifungal activities rsc.org.

The following table summarizes the observed impact of specific structural modifications on the biological activity of the thiochroman-4-one scaffold, based on findings from related studies.

| Position of Modification | Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C4 | Replacement of Oxo (=O) with Oxime (=N-OH) | Enhanced antibacterial activity; decreased antifungal efficacy. | rsc.org |

| C6 | Addition of Chlorine (-Cl) substituent | Generally improved antibacterial results. | rsc.org |

| C2 | Addition of Carboxamide linker | Improved both antibacterial and antifungal activities. | rsc.org |

| - | Vinyl sulfone moiety | High antileishmanial activity and low cytotoxicity. | rsc.org |

Bioisosterism is a strategy in drug design where a functional group or substituent is replaced by another with similar physical or chemical properties to enhance desired characteristics without significantly altering the chemical structure wikipedia.org. This approach can be used to improve potency, reduce toxicity, or alter the metabolic profile of a compound wikipedia.org.

For the this compound scaffold, several bioisosteric replacements could be explored to modulate its activity.

Thioether Bioisosteres : The sulfur atom in the benzothiopyran ring is a key feature. Classical bioisosteres for a thioether (-S-) include an ether (-O-), a methylene (B1212753) group (-CH₂-), or a selenoether (-Se-). Replacing the sulfur with oxygen would yield the corresponding benzopyranone (chromanone) derivative. Such a change would significantly alter the ring's geometry, electronics, and lipophilicity, which could in turn affect target binding and pharmacokinetic properties.

Oxime Bioisosteres : The oxime functional group itself can be replaced by other groups that mimic its size, shape, and electronic properties. For example, a 1,2,3-triazole ring has been proposed as a potential isostere for an oxime nih.gov. This replacement could influence the compound's hydrogen bonding capacity and metabolic stability.

Ring Equivalents : The benzene (B151609) ring of the benzothiopyran system can be replaced by various 5- or 6-membered heterocyclic rings like thiophene, pyridine, or furan. This non-classical bioisosteric replacement can alter the molecule's polarity, solubility, and potential for specific interactions with biological targets.

The success of any bioisosteric replacement is highly context-dependent and requires empirical validation to determine its effect on biological activity drughunter.com.

Elucidation of Biological Targets and Mechanisms of Action

The biological activity of benzothiopyran oxime derivatives can be attributed to their interaction with specific molecular targets, primarily enzymes. The oxime moiety is particularly known for its role in modulating the activity of certain enzymes, including cholinesterases and indoleamine 2,3-dioxygenase.

The study of enzyme inhibition provides crucial information about a compound's mechanism of action. For oxime-containing molecules, two key areas of investigation have been their roles in cholinesterase reactivation and IDO inhibition.

Organophosphorus compounds (OPs), found in pesticides and nerve agents, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system ingentaconnect.com. This inhibition occurs through the phosphorylation of a serine residue in the enzyme's active site researchgate.net.

Oximes, including pralidoxime, are a critical class of compounds used as antidotes for OP poisoning due to their ability to reactivate the inhibited AChE nih.govingentaconnect.com. The mechanism of reactivation involves the oxime functional group acting as a strong nucleophile researchgate.net. The deprotonated oximate anion attacks the phosphorus atom of the OP-AChE conjugate, displacing the enzyme's serine residue and forming a phosphonylated oxime. This process restores the functionality of the AChE enzyme youtube.com.

The efficacy of an oxime as a reactivator depends on its ability to bind to the inhibited enzyme and facilitate the nucleophilic cleavage of the phosphorus-serine bond researchgate.net. While direct studies on this compound as a cholinesterase reactivator are not prominent in the literature, the presence of the oxime moiety suggests a potential for this type of activity. The kinetics of reactivation are critical for efficacy, and various oxime derivatives exhibit a wide range of reactivation rates.

The following table presents reactivation kinetic data for various organophosphate-inhibited human acetylcholinesterase (hAChE) by different oxime compounds, illustrating the range of potencies observed in this class of molecules.

| Compound | Inhibitor | Reactivation (%) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 2-PAM | VX | 14.1 ± 1.2 | >1000 | nih.gov |

| Obidoxime | VX | 23.9 ± 3.4 | 787 ± 56.2 | nih.gov |

| HI-6 | VX | 66.4 ± 4.5 | 590 ± 43.7 | nih.gov |

| L7R3 | VX | 71.3 ± 5.6 | 484 ± 93.3 | nih.gov |

| L7R5 | VX | 78.5 ± 6.7 | 262 ± 30.8 | nih.gov |

| 2-PAM | Sarin | 41.2 ± 3.5 | >1000 | nih.gov |

| Obidoxime | Sarin | 65.7 ± 4.8 | 787 ± 56.2 | nih.gov |

| HI-6 | Sarin | 75.3 ± 6.1 | 590 ± 43.7 | nih.gov |

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway nih.gov. IDO1 plays a significant role in immune modulation. By depleting local tryptophan concentrations, IDO1 can suppress T-cell proliferation, creating an immunosuppressive microenvironment patsnap.com. This mechanism is often exploited by tumor cells to evade the immune system, making IDO1 an attractive target for cancer immunotherapy wikipedia.org.

IDO1 inhibitors work by blocking the enzyme's activity, thereby preventing the breakdown of tryptophan patsnap.com. Many inhibitors are designed to interact with the heme iron atom in the active site of IDO1, disrupting the catalytic cycle acs.org. The molecular mechanisms of inhibition can vary, with some compounds binding directly to the heme iron, while others may bind to nearby sites, inducing conformational changes nih.govacs.org.

The potential for benzothiopyran oxime derivatives to act as IDO1 inhibitors has not been extensively reported. However, the structural features of such compounds could allow for interactions within the active site of IDO1. The development of potent and selective IDO1 inhibitors is an active area of research.

The table below shows the half-maximal inhibitory concentration (IC₅₀) values for a series of phenyl urea (B33335) derivatives against IDO1, demonstrating the potency that can be achieved with different substitutions.

| Compound ID | Substitution (R) | IDO1 IC₅₀ (μM) | Reference |

|---|---|---|---|

| i6 | H | 8.649 | researchgate.net |

| i7 | 2-F | >10 | researchgate.net |

| i8 | 3-F | >10 | researchgate.net |

| i9 | 4-F | 1.532 | researchgate.net |

| i10 | 2-Cl | >10 | researchgate.net |

| i11 | 3-Cl | 3.250 | researchgate.net |

| i12 | 4-Cl | 0.331 | researchgate.net |

| i24 | 4-NO₂ | 0.157 | researchgate.net |

An Examination of the Mechanistic Underpinnings of this compound in Medicinal Chemistry

The compound this compound, is a distinct chemical entity featuring a benzothiopyran core structure integrated with an oxime functional group. While the broader classes of compounds to which it belongs—oximes and sulfur-containing heterocycles—are of significant interest in medicinal chemistry for their diverse biological activities, detailed mechanistic studies focusing specifically on this compound are not extensively documented in publicly available scientific literature.

This article addresses the specified areas of medicinal chemistry and biological activity, noting the general relevance of these mechanisms to related compound classes while highlighting the absence of specific research data for this compound.

The exploration of a compound's mechanism of action is fundamental to drug discovery, providing a rationale for its therapeutic potential and guiding further development. For this compound, a comprehensive mechanistic profile would require targeted investigation across various cellular processes.

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Consequently, PI3K inhibitors are a major focus of oncological research. The oxime functional group has been incorporated into various kinase inhibitors, and some have shown activity against PI3K. nih.gov For instance, substituted benzopyran analogs, which share a core heterocyclic system, have also been screened for protein kinase inhibitory activity, including against PI3K. nih.gov However, specific studies detailing the inhibitory activity and mechanism of this compound against PI3K isoforms have not been identified in the current body of scientific literature.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the progression of some cancers. nih.gov Modulation of COX-2 is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Certain oximes have demonstrated anti-inflammatory properties, which can be associated with the downregulation of pro-inflammatory genes like COX-2. mdpi.com Furthermore, the benzopyran scaffold (a structural relative of benzothiopyran) has been the basis for developing selective COX-2 inhibitors. nih.gov Despite these precedents, there is no specific published research that evaluates the modulatory effects of this compound on COX-2 activity or expression.

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA during replication, making it a well-established target for antibacterial agents. nih.gov Inhibition of this enzyme leads to the disruption of bacterial DNA synthesis and ultimately cell death. Various heterocyclic compounds, including some oxime hybrids and benzopyran derivatives, have been designed and investigated as potential DNA gyrase inhibitors. researchgate.netresearchgate.net A thorough literature search, however, did not yield studies that specifically investigate or confirm the inhibition of DNA gyrase by this compound.

The interaction of small molecules with cellular receptors, such as Estrogen Receptors or G-Protein Coupled Receptors (GPCRs), is a cornerstone of pharmacology. nih.gov Benzopyrans, for example, have been developed as selective estrogen receptor beta agonists (SERBAs). nih.gov Given the structural similarity, a benzothiopyran core could theoretically interact with such receptors. However, there is a lack of specific data from receptor binding assays or functional studies to characterize the activity of this compound at estrogen receptors, GPCRs, or other significant receptor families.

Cellular signaling pathways, including STAT3, AMPK, ERK1/2, and p38 MAPK, govern fundamental cellular processes and are often dysregulated in disease. Kinase inhibitors frequently target these pathways. Oximes as a chemical class are known to inhibit a wide array of kinases, including AMP-activated protein kinase (AMPK). nih.govmdpi.com Relatedly, other small molecules have been shown to modulate STAT3 signaling through the ERK1/2 pathway. nih.gov At present, specific research detailing the effects of this compound on the phosphorylation status or activity of STAT3, AMPK, ERK1/2, or p38 MAPK is not available.

Many compounds containing oxime or thiopyran moieties have been evaluated for their ability to inhibit the growth of cancer cells. nih.govmdpi.com Mechanistic investigations of related compounds have revealed various modes of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest at different phases, thereby preventing tumor cell proliferation. nih.gov While these findings suggest that the this compound scaffold has potential for anti-proliferative activity, specific studies on its effects against various cancer cell lines, including IC50 values and detailed mechanistic analyses (e.g., apoptosis, cell cycle analysis), are currently absent from the scientific literature.

Table 1: Illustrative Anti-proliferative Activity of Structurally Related Thiopyran Analogs This table presents data for related compounds to illustrate typical findings in this area of research, as specific data for this compound is unavailable.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism Highlight |

|---|---|---|---|

| 4a (a 6H-thiopyran derivative) | MCF-7 (Breast) | 4.5 | Cell Cycle Arrest |

| 4a (a 6H-thiopyran derivative) | HCT-15 (Colon) | 3.5 | DNA Binding |

Data sourced from a study on 6H-thiopyran-2,3-dicarboxylate derivatives. nih.gov

The search for new antimicrobial agents is a global health priority. Oxime derivatives have shown promise, with some exhibiting antibacterial activity by inhibiting essential enzymes like β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) in bacteria such as E. coli. nih.gov Other proposed antimicrobial mechanisms for related flavonoids and their oximes include damage to the cytoplasmic membrane and inhibition of nucleic acid synthesis. mdpi.com While the benzothiopyran nucleus is a feature in some biologically active molecules, specific studies focused on the antimicrobial spectrum and the underlying inhibitory mechanisms of this compound against bacterial, fungal, viral, or parasitic pathogens have not been reported.

Investigation of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral, Antitubercular, Antimalarial, Antileishmanial)

Specificity Against Pathogenic Microorganisms

Although no specific antimicrobial data for this compound was found, the broader class of oxime derivatives has demonstrated notable activity against a range of pathogens. For instance, certain oxime derivatives have been synthesized and evaluated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis. One such study identified a compound that showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 μg/mL against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov

The antifungal activity of related heterocyclic structures has also been explored. For example, novel oxime ester derivatives have been synthesized and shown to possess antifungal properties against plant pathogens like Botrytis cinerea. nih.gov Another study on 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers demonstrated excellent antifungal activity, in some cases exceeding that of the commercial fungicide carbendazim. researchgate.net These findings underscore the potential for oxime-containing heterocycles to exhibit specific and potent activity against fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related Oxime Derivatives

| Compound Class | Target Organism(s) | Reported Activity (MIC/IC50) | Reference |

| Benzaldehyde O-benzyl oximes | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC: 3.13-6.25 μg/mL | nih.gov |

| Benzoheterocyclic oxime carbamates | Mycobacterium tuberculosis | Potent antitubercular activity | nih.gov |

| Carabrone oxime ester derivatives | Botrytis cinerea | IC50: 1.17 μg/mL | nih.gov |

| Benzimidazole oxime-ethers | Botrytis cinerea, Sclerotinia sclerotiorum | High antifungal activity | researchgate.net |

This table presents data from related compound classes to infer the potential activity spectrum for this compound.

Resistance Mechanism Circumvention Strategies

The emergence of drug resistance in pathogenic microorganisms is a major challenge in chemotherapy. nih.gov Strategies to circumvent these resistance mechanisms are crucial for the development of new therapeutic agents. For compounds like this compound, several general strategies could be applicable, depending on the specific mechanisms of resistance encountered.

One common resistance mechanism is the enzymatic inactivation of the drug. A potential strategy to overcome this is the co-administration of an inhibitor of the resistance-conferring enzyme. Another approach involves the chemical modification of the drug to make it less susceptible to enzymatic degradation while retaining its biological activity.

Altered drug targets, another frequent cause of resistance, can sometimes be overcome by designing compounds that can bind to the mutated target. This often requires a detailed understanding of the structural changes in the target protein.

Efflux pumps, which actively transport drugs out of the microbial cell, are another significant resistance mechanism. The development of efflux pump inhibitors that can be co-administered with the antimicrobial agent is an active area of research. Alternatively, modifying the drug to reduce its recognition by efflux pumps could also be a viable strategy.

For novel compounds where the mechanism of action is not yet fully understood, it is hypothesized that they may act on new biological targets, thereby bypassing existing resistance mechanisms. nih.gov

Prodrug Design and Metabolism Studies for Benzothiopyran Oxime Carbamates

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug. For oxime-containing compounds, the formation of a carbamate (B1207046) derivative is a common prodrug approach.

The carbamate group can mask the more polar oxime, potentially enhancing membrane permeability and oral absorption. Once absorbed, the carbamate is designed to be cleaved by endogenous enzymes, such as esterases, to release the active oxime compound.

Studies on benzoheterocyclic oxime carbamates active against Mycobacterium tuberculosis have provided evidence for this prodrug strategy. It was found that the carbamate derivatives acted as prodrugs, with metabolic studies indicating their conversion to the active form. nih.gov

Table 2: Potential Metabolic Pathways for Benzothiopyran Oxime Carbamates

| Metabolic Reaction | Description | Potential Outcome |

| Carbamate Hydrolysis | Cleavage of the carbamate ester bond by esterases. | Release of the active this compound. |

| Sulfur Oxidation | Oxidation of the sulfur atom in the benzothiopyran ring. | Formation of sulfoxide (B87167) and sulfone metabolites, which may have altered activity and solubility. |

| Ring Hydroxylation | Addition of a hydroxyl group to the aromatic ring. | Increased water solubility and facilitation of further conjugation reactions for excretion. |

This table outlines hypothetical metabolic pathways based on the metabolism of structurally related carbamates and sulfur-containing heterocycles.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This technique is crucial for understanding potential mechanisms of action and for structure-based drug design. mdpi.com For 1H-2-Benzothiopyran-4(3H)-one, oxime, docking studies would involve preparing the 3D structure of the ligand and docking it into the active site of a relevant biological target.

The process involves sampling numerous possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov These scores, typically expressed in kcal/mol, estimate the strength of the interaction. Key interactions analyzed would include hydrogen bonds (e.g., involving the oxime's hydroxyl and nitrogen atoms), hydrophobic interactions (with the benzothiopyran ring), and potential pi-pi stacking. Identifying the most stable binding mode provides insight into how the molecule might exert a biological effect. mdpi.com

Hypothetical Docking Results: To illustrate the potential application of this methodology, the following table presents hypothetical docking scores of this compound against several enzyme classes known to be targets for similar heterocyclic compounds.

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.9 | Tyr435, Gln206, Cys172 |

| Acetylcholinesterase (AChE) | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 |

Molecular Dynamics (MD) Simulations to Probe Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov MD simulations model the natural movements and fluctuations of atoms in the complex, providing a more dynamic and realistic view of the interaction than static docking. researchgate.net

For the this compound-target complex, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds). The stability of the complex is evaluated by analyzing metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. nih.govproquest.com A stable RMSD value over the simulation time suggests that the ligand remains securely bound in its initial docked pose. proquest.com Furthermore, MD can reveal crucial information about conformational changes in the protein upon ligand binding and the persistence of key intermolecular interactions, like hydrogen bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. neovarsity.orgwikipedia.org A QSAR model for derivatives of this compound would require a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC50 values).

The process involves calculating a set of molecular descriptors for each compound, which are numerical values representing various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters). ijsdr.org Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. ijsdr.orgfiveable.me A validated QSAR model can then be used to predict the bioactivity of new, unsynthesized compounds, guiding the design of more potent analogues. neovarsity.org

Illustrative QSAR Data Table: This table demonstrates a hypothetical dataset that would be required to build a QSAR model.

| Compound | Structure Modification | LogP (Descriptor) | Molecular Weight (Descriptor) | Experimental IC50 (µM) |

| Parent | (this compound) | 2.1 | 179.24 | 15.2 |

| Analog 1 | 6-Chloro substitution | 2.8 | 213.69 | 8.5 |

| Analog 2 | 7-Methoxy substitution | 1.9 | 209.27 | 12.1 |

| Analog 3 | N-Methyl oxime ether | 2.4 | 193.27 | 25.8 |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. wikipedia.orgscispace.com For this compound, DFT calculations can provide deep insights into its intrinsic properties.

Key applications include:

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Reactivity Prediction: Generating a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Prediction: Simulating spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural characterization and comparison with experimental data. nih.govcore.ac.uk

Hypothetical DFT-Calculated Properties:

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability |

| Dipole Moment | 2.8 Debye | Measures molecular polarity |

In Silico Predictions of Metabolic Transformations and Enzyme Interactions

In silico methods can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes involved. nih.govresearchgate.net This is a critical step in early-stage drug development to foresee the pharmacokinetic profile of a new chemical entity.

For this compound, computational tools can predict which parts of the molecule are most likely to be modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. mdpi.comnih.gov These programs use databases of known metabolic reactions and algorithms to identify susceptible functional groups. Potential transformations for this compound could include aromatic hydroxylation on the benzene (B151609) ring, S-oxidation of the thioether, or modifications at the oxime group. Predicting interactions with specific CYP isoforms (e.g., CYP3A4, CYP2D6) is also possible, helping to anticipate potential drug-drug interactions. mdpi.com

Hypothetical Predicted Metabolic Reactions:

| Metabolic Reaction | Predicted Site | Responsible Enzyme (Hypothetical) |

| Aromatic Hydroxylation | C-6 or C-7 of the benzene ring | CYP2D6, CYP3A4 |

| S-Oxidation | Sulfur atom in the thiopyran ring | CYP2C9 |

| N-Glucuronidation | Nitrogen atom of the oxime | UGT1A4 |

Other Research Applications of Benzothiopyran Oximes

Agrochemical Applications (e.g., Herbicides, Pesticides, Seed Treatment Agents)

While specific agrochemical applications for 1H-2-Benzothiopyran-4(3H)-one, oxime have not been extensively documented in publicly available research, the core molecular structure is of significant interest in the development of new crop protection agents. The exploration of benzopyran and benzothiopyran derivatives has revealed a wide range of biological activities, making them promising scaffolds for novel pesticides. nih.govijrar.org

Research into related heterocyclic structures has shown that the benzopyran moiety is a key component in compounds exhibiting antiviral, herbicidal, antibacterial, fungicidal, insecticidal, nematicidal, and acaricidal properties. nih.gov Similarly, the oxime functional group is a well-established active moiety in many commercial pesticides. researchgate.netnih.gov Oxime ethers and oxime esters, in particular, are known to possess excellent fungicidal, insecticidal, and herbicidal activities. researchgate.net For instance, derivatives of the natural product piperine (B192125) containing oxime ester scaffolds have been developed as potent acaricidal and aphicidal agents. nih.gov

The development of agrochemicals based on related scaffolds is an active area of research. Fused heterocyclic compounds like benzoxazoles and benzothiazoles are recognized for their broad spectrum of agricultural bioactivities, including herbicidal and insecticidal action. mdpi.comnih.gov This suggests that the benzothiopyran ring system, as a sulfur-containing heterocycle, holds potential for similar applications. researchgate.net The synthesis of oximes is often a key step in creating libraries of compounds for screening, as they can serve as intermediates for various fungicides and herbicides. nih.gov

Table 1: Agrochemical Potential of Structural Moieties

| Structural Moiety | Documented Agrochemical Activities |

|---|---|

| Benzopyran Scaffold | Antiviral, Herbicidal, Antibacterial, Fungicidal, Insecticidal, Nematicidal, Acaricidal nih.gov |

| Oxime Functional Group | Fungicidal, Insecticidal, Herbicidal, Acaricidal researchgate.netnih.govnih.gov |

| Related Heterocycles | Herbicidal, Insecticidal, Antibacterial, Antiviral (Benzoxazoles, Benzothiazoles) mdpi.comnih.gov |

Applications in Materials Science (e.g., Dynamic Materials, Energetic Materials)

The chemistry of the oxime group imparts unique properties that are highly valuable in materials science, particularly in the creation of dynamic and energetic materials.

Dynamic Materials: The oxime functional group can participate in dynamic covalent chemistry, which involves the formation of reversible covalent bonds. This property is exploited to create "smart" materials that can adapt to their environment, self-heal, or be reprocessed. nih.govresearchgate.net Research has shown that polymers incorporating oxime linkages can be designed as Covalent Adaptable Networks (CANs). rsc.org These materials exhibit tunable dynamic properties, allowing them to be reprocessed under certain conditions, such as the presence of an acid catalyst, without losing their structural integrity. rsc.org

A specific class of materials, poly(oxime-urethanes), has been developed that demonstrates catalyst-free self-healing and recyclable properties. pku.edu.cnrsc.org The reversibility of the oxime-carbamate bonds at elevated temperatures allows the material to be healed or reshaped. pku.edu.cnrsc.org This dynamic nature is attributed to the ability of the oxime bond to undergo exchange reactions, a process that can be harnessed to create functional hydrogels and other adaptive materials. nih.gov

Energetic Materials: Fused heterocyclic compounds are a focal point in the research and development of new energetic materials. researchgate.netrsc.org These structures often possess high heats of formation and ring strain, which can lead to superior energetic performance compared to traditional materials. researchgate.netrsc.org Furthermore, fused-ring systems can enhance thermal stability and reduce sensitivity to mechanical stimuli like shock or friction, which is crucial for the safe handling, storage, and transport of high-energy density compounds. researchgate.netosti.gov

While research has not specifically detailed the use of this compound as an energetic material, its fused heterocyclic benzothiopyran core aligns with the structural motifs sought after in this field. researchgate.netpurdue.edu The introduction of explosophoric groups (such as nitro groups) onto such stable heterocyclic frameworks is a common strategy for designing next-generation energetic materials. osti.gov

Table 2: Role of the Oxime Group in Materials Science

| Application Area | Key Property Conferred by Oxime Group | Example Material Class |

|---|---|---|

| Dynamic Materials | Reversible Covalent Bond Formation (Dynamic Covalent Chemistry) | Covalent Adaptable Networks (CANs), Self-Healing Hydrogels, Poly(oxime-urethanes) nih.govrsc.orgpku.edu.cn |

| Energetic Materials | Provides a stable, fused heterocyclic scaffold for derivatization | Fused Heterocyclic Energetics researchgate.netrsc.org |

Use as Synthetic Intermediates and Auxiliaries in the Construction of Complex Organic Molecules

Oximes are exceptionally versatile and widely used intermediates in organic synthesis. nih.govwikipedia.orgnsf.gov Their value stems from the rich reactivity of the C=N-OH group, which can be transformed into a variety of other functional groups and used to construct complex molecular architectures, particularly nitrogen-containing heterocycles. nsf.govresearchgate.net

The ketone precursor to the target compound, thiochroman-4-one (B147511), is itself a versatile building block for synthesizing heterocyclic compounds. ijrar.org The conversion of this ketone to this compound opens up numerous synthetic possibilities. Key transformations of oximes include:

Reduction to Amines: The oxime group can be readily reduced to a primary amine using various reagents, providing a pathway to synthesize aminobenzothiopyrans. wikipedia.org

Beckmann Rearrangement: Under acidic conditions, ketoximes can undergo the Beckmann rearrangement to form amides. nih.gov This reaction would transform the benzothiopyran ring into a larger, sulfur- and nitrogen-containing heterocyclic system.

Cyclization Reactions: Oximes are frequently used as precursors for five-membered heterocycles like isoxazolines and isoxazoles. nih.gov This involves cyclization reactions where the oxime nitrogen and oxygen atoms are incorporated into the new ring.

Formation of Iminyl Radicals: The N-O bond of the oxime can be cleaved to form iminyl radicals, which are reactive intermediates that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. nsf.gov

The general utility of oximes as synthetic precursors is well-established, making this compound a valuable intermediate for accessing a diverse range of benzothiopyran-based derivatives for further study in medicinal chemistry, materials science, and agrochemistry. ijrar.orgnsf.gov

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions (General) | Product Class |

|---|---|---|

| Reduction | Hydride reagents (e.g., LiAlH₄), Hydrogenation | Primary Amines wikipedia.org |

| Beckmann Rearrangement | Strong acids (e.g., H₂SO₄, PCl₅) | Lactams (Amides) nih.gov |

| Cycloaddition/Cyclization | Varies (e.g., with alkenes, alkynes) | N-containing Heterocycles (e.g., Isoxazoles) nih.gov |

Current Research Challenges and Future Perspectives in 1h 2 Benzothiopyran 4 3h One, Oxime Research

Development of Green and Sustainable Synthetic Routes for Benzothiopyran Oximes

The synthesis of oximes traditionally involves the reaction of a carbonyl compound with hydroxylamine (B1172632), often under conditions that are not environmentally benign. The development of green and sustainable synthetic routes for benzothiopyran oximes is a critical challenge for modern synthetic chemistry.

Current research in the broader field of oxime synthesis is focused on several key areas that could be applied to 1H-2-Benzothiopyran-4(3H)-one, oxime:

Catalyst-Free and Solvent-Free Conditions: The use of microwave irradiation and grinding techniques to promote the reaction between the ketone precursor and hydroxylamine hydrochloride is a promising eco-friendly alternative. These methods often lead to shorter reaction times, higher yields, and a significant reduction in waste.

Use of Greener Solvents: When a solvent is necessary, the focus is shifting towards benign options like water or ethanol, moving away from hazardous organic solvents.

Novel Catalytic Systems: The exploration of solid acid catalysts, such as clays (B1170129) and zeolites, which can be easily recovered and reused, is another avenue for sustainable synthesis.

A significant challenge lies in adapting these general green methodologies to the specific benzothiopyran scaffold, ensuring high yields and purity without compromising the structural integrity of the molecule. Future research will likely focus on the development of one-pot syntheses and flow chemistry processes to further enhance the sustainability and efficiency of producing these compounds.

Discovery of Novel Biological Targets and Therapeutic Applications

While the specific biological targets of this compound have not been extensively studied, the broader class of benzothiopyran and thiochromanone derivatives has shown a wide range of biological activities, suggesting potential therapeutic applications.

Table 1: Reported Biological Activities of Benzothiopyran and Thiochromanone Derivatives

| Biological Activity | Target/Mechanism of Action (where known) | Reference Compound Class |

| Antibacterial | Inhibition of bacterial growth | Thiochromanone derivatives |

| Antifungal | Inhibition of fungal growth | Thiochromanone derivatives |

| Anticancer | Varies, includes enzyme inhibition | Benzothiopyran derivatives |

| Anti-inflammatory | Varies | Benzothiopyran derivatives |

This table is interactive and can be sorted by column.

Future research should focus on screening this compound and its derivatives against a wide array of biological targets. High-throughput screening (HTS) campaigns against various enzyme families (e.g., kinases, proteases) and receptors could unveil novel therapeutic avenues. Furthermore, understanding the mechanism of action of any identified activities will be crucial for further development. The oxime moiety itself can contribute to the biological profile, potentially acting as a metal chelator or participating in hydrogen bonding interactions with biological targets.

Rational Design of Highly Potent and Selective Derivatives

Once a biological target is identified, the rational design of more potent and selective derivatives of this compound becomes a key objective. Structure-activity relationship (SAR) studies are fundamental to this process.

For the related thiochromanone scaffold, SAR studies have indicated that modifications at various positions of the benzothiopyran ring can significantly influence biological activity. For instance, the introduction of an oxime or oxime ether moiety at the 4-position of thiochromanone has been shown to enhance antibacterial activity while decreasing antifungal activity. northeastern.edunih.gov

Future rational design strategies will likely involve:

Computational Modeling: Molecular docking and dynamics simulations can be used to predict the binding modes of this compound derivatives to their biological targets, guiding the design of analogues with improved affinity.

Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can be explored to optimize pharmacokinetic and pharmacodynamic properties.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.

A significant challenge will be to achieve selectivity for the desired target to minimize off-target effects and potential toxicity.

Exploration of Uncharted Reactivity Modes and Chemical Transformations

The chemical reactivity of this compound is another area ripe for exploration. The interplay between the benzothiopyran core and the oxime functionality could lead to novel chemical transformations.

The oxime group is known to participate in a variety of reactions, including:

Beckmann Rearrangement: This classic reaction of oximes can lead to the formation of lactams, which are important structural motifs in many biologically active compounds.

Cycloaddition Reactions: The C=N bond of the oxime can participate in cycloaddition reactions to form various heterocyclic systems.

Redox Reactions: The oxime functionality can be either reduced to an amine or oxidized, offering pathways to diverse derivatives.